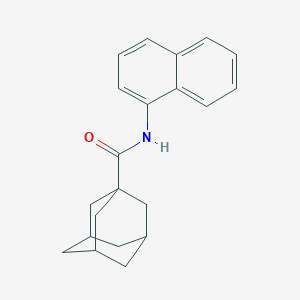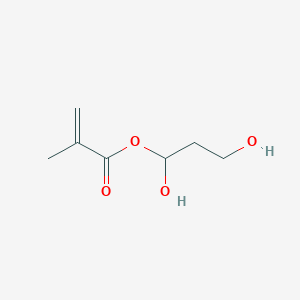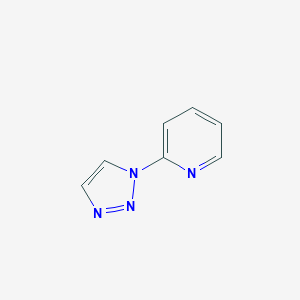
2-(1H-1,2,3-triazol-1-yl)pyridine
概要
説明
2-(1H-1,2,3-triazol-1-yl)pyridine, commonly known as TPy, is a heterocyclic compound that has gained significant attention in the field of chemical research due to its unique chemical properties and potential applications in various fields. TPy is a pyridine derivative containing a triazole ring, which makes it highly versatile and useful in a wide range of applications.
科学的研究の応用
TPy has numerous potential applications in scientific research, including as a ligand in coordination chemistry, a building block for the synthesis of organic compounds, and a fluorescent probe for biological imaging. TPy can also be used as a catalyst for various reactions, such as the hydrogenation of alkenes and the oxidation of alcohols. Additionally, TPy has been studied for its potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用機序
The mechanism of action of TPy depends on the specific application and use. As a ligand in coordination chemistry, TPy binds to metal ions through its nitrogen atoms, forming coordination complexes. As a building block for the synthesis of organic compounds, TPy can be incorporated into various organic molecules, imparting its unique properties to the final product. As a fluorescent probe for biological imaging, TPy emits fluorescence when excited by light, allowing for the visualization of biological structures and processes.
生化学的および生理学的効果
TPy has been studied for its potential biochemical and physiological effects, including its cytotoxicity and antioxidant activity. TPy has been shown to exhibit cytotoxicity towards cancer cells, making it a potential candidate for cancer therapy. Additionally, TPy has been shown to possess antioxidant activity, which may have potential applications in the treatment of oxidative stress-related diseases.
実験室実験の利点と制限
The advantages of using TPy in lab experiments include its versatility, ease of synthesis, and unique chemical properties. TPy can be easily synthesized using a variety of methods, and its unique chemical properties make it useful in a wide range of applications. However, the limitations of using TPy in lab experiments include its potential toxicity and the need for further research to fully understand its properties and potential applications.
将来の方向性
There are numerous future directions for research on TPy, including its use in the development of new coordination complexes, organic compounds, and fluorescent probes for biological imaging. Additionally, further research is needed to fully understand the potential biochemical and physiological effects of TPy, as well as its potential applications in cancer therapy and oxidative stress-related diseases. Overall, TPy is a promising compound with numerous potential applications in scientific research.
特性
CAS番号 |
118078-97-0 |
|---|---|
製品名 |
2-(1H-1,2,3-triazol-1-yl)pyridine |
分子式 |
C7H6N4 |
分子量 |
146.15 g/mol |
IUPAC名 |
2-(triazol-1-yl)pyridine |
InChI |
InChI=1S/C7H6N4/c1-2-4-8-7(3-1)11-6-5-9-10-11/h1-6H |
InChIキー |
CPUDLFSMVVGOOP-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)N2C=CN=N2 |
正規SMILES |
C1=CC=NC(=C1)N2C=CN=N2 |
同義語 |
Pyridine, 2-(1H-1,2,3-triazol-1-yl)- (9CI) |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

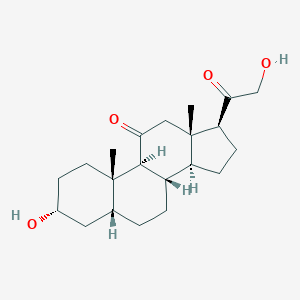
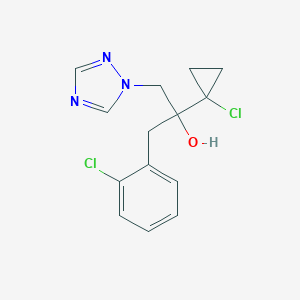
![Ethyl 4-[4-(N,N-dimethylamino)phenyl]-4-oxobutanoate](/img/structure/B45679.png)
![4-[(2-Methoxyphenoxy)methyl]piperidine](/img/structure/B45683.png)
![5-Amino-3-cyano-4-iodo-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]pyrazole](/img/structure/B45687.png)
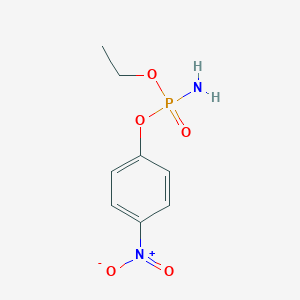
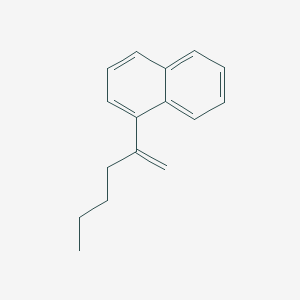
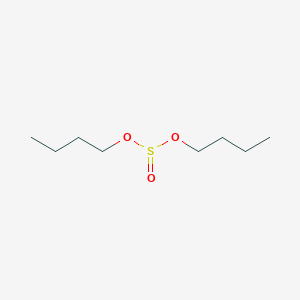
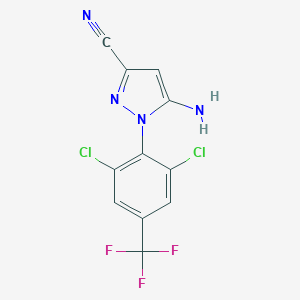
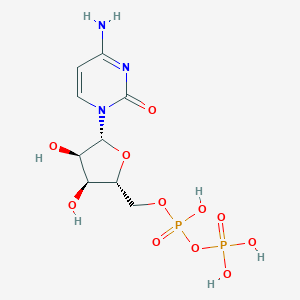
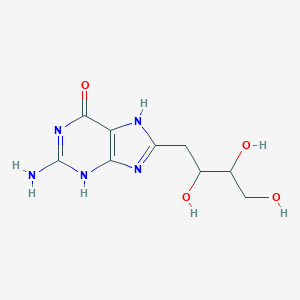
![2-(5-oxo-5H-chromeno[2,3-b]pyridin-7-yl)propanoic acid](/img/structure/B45702.png)
